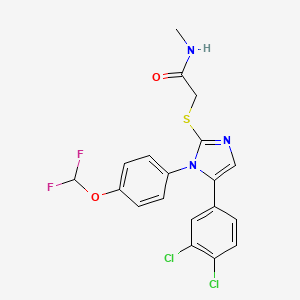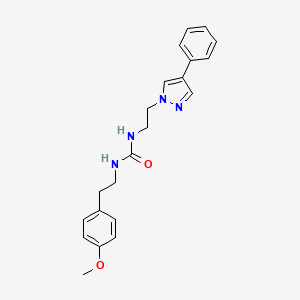
1-(4-methoxyphenethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MPPEU, and it has been found to have several interesting properties that make it useful for a variety of research purposes.
Mecanismo De Acción
The mechanism of action of MPPEU involves its interaction with certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. This compound has been found to have both agonist and antagonist effects on these receptors, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
MPPEU has been found to have several biochemical and physiological effects, including its ability to modulate the release of certain neurotransmitters in the brain, such as dopamine and serotonin. This compound has also been found to have anti-inflammatory and antioxidant properties, which may make it useful for a variety of therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPPEU in lab experiments is its ability to selectively target certain receptors in the brain, which can help researchers better understand the role of these receptors in various physiological and pathological processes. However, there are also some limitations to using this compound, including its relatively high cost and the need for specialized equipment and expertise to synthesize and purify it.
Direcciones Futuras
There are several possible future directions for research on MPPEU, including its potential applications in the treatment of various neurological and psychiatric disorders, such as schizophrenia and depression. This compound may also be useful for studying the role of certain receptors in the brain in the context of addiction and substance abuse. Additionally, further research is needed to better understand the biochemical and physiological effects of MPPEU and to develop more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of MPPEU involves several steps, including the reaction of 4-methoxyphenethylamine with 4-phenyl-1H-pyrazole-1-carboxylic acid, followed by the addition of urea and the use of a catalyst to facilitate the reaction. The resulting compound is then purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
MPPEU has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. This compound has been found to have several interesting properties, including its ability to bind to certain receptors in the brain and modulate their activity.
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-27-20-9-7-17(8-10-20)11-12-22-21(26)23-13-14-25-16-19(15-24-25)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGXETRSVSDJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

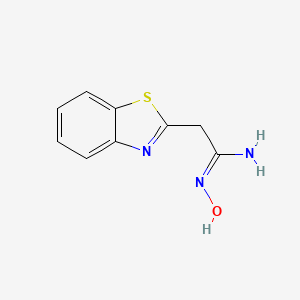
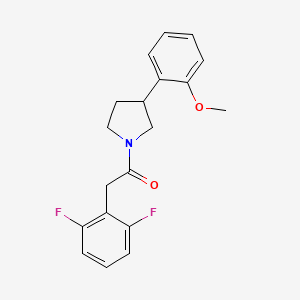
![3-(2-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2469133.png)
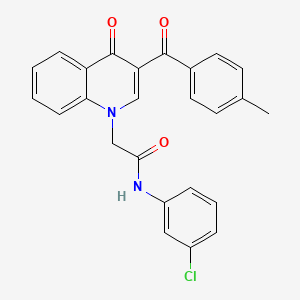
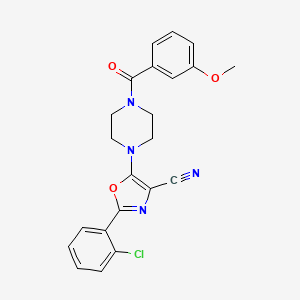


![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2469142.png)
![(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2469145.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide](/img/structure/B2469146.png)
![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)


